molecular formula C13H12N2 B12601937 3-Amino-2-(1H-inden-3-YL)but-2-enenitrile CAS No. 643015-28-5

3-Amino-2-(1H-inden-3-YL)but-2-enenitrile

Katalognummer: B12601937
CAS-Nummer: 643015-28-5
Molekulargewicht: 196.25 g/mol
InChI-Schlüssel: IVBLXOWRXXHZPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(1H-inden-3-yl)but-2-enenitrile typically involves the reaction of indene derivatives with appropriate nitrile and amine groups. One common method involves the reaction of 3-indoleacetonitrile with an appropriate amine under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-(1H-inden-3-yl)but-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indene oxides, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted indene compounds.

Wissenschaftliche Forschungsanwendungen

3-Amino-2-(1H-inden-3-yl)but-2-enenitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-2-(1H-inden-3-yl)but-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole-3-acetonitrile: A related compound with similar structural features but different biological activities.

    3-Indoleacetonitrile: Another similar compound used in the synthesis of various organic molecules.

Uniqueness

3-Amino-2-(1H-inden-3-yl)but-2-enenitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

643015-28-5

Molekularformel

C13H12N2

Molekulargewicht

196.25 g/mol

IUPAC-Name

3-amino-2-(3H-inden-1-yl)but-2-enenitrile

InChI

InChI=1S/C13H12N2/c1-9(15)13(8-14)12-7-6-10-4-2-3-5-11(10)12/h2-5,7H,6,15H2,1H3

InChI-Schlüssel

IVBLXOWRXXHZPQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=C(C#N)C1=CCC2=CC=CC=C21)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.